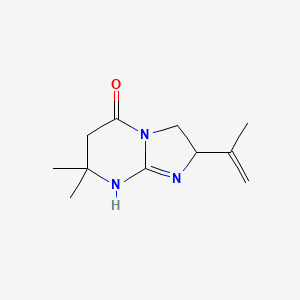
Alchornine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alchornine is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Applications De Recherche Scientifique
Pharmacogenetics and Pharmacogenomics
The research in pharmacogenetics and pharmacogenomics, such as that conducted by the NIH Pharmacogenetics Research Network, focuses on understanding how genetic variation affects drug responses. This field is crucial for personalized medicine, where drugs like Alchornine could be tailored to individual genetic profiles for optimal efficacy (Giacomini et al., 2007).
Antiprotozoal Activity
This compound, a guanidine alkaloid from Alchornea glandulosa, has been identified for its antiprotozoal activity. It exhibits significant effectiveness against Trypanosoma cruzi, showing potential as a treatment for American trypanosomiasis (Barrosa et al., 2014).
Neuroimaging and Aging Studies
Research involving neuroimaging and aging, such as that by the Morphometry Biomedical Informatics Research Network, often requires the use of various drugs to study brain changes. This compound's potential effects on the brain and nervous system could make it relevant in such studies (Fennema-Notestine et al., 2007).
Antistress and Anticonvulsant Activities
The leaf extract of Alchornea cordifolia, which may contain this compound, has been investigated for its antistress and anticonvulsant activities. Understanding these properties can lead to potential therapeutic uses of this compound in stress and seizure disorders (Umukoro & Aladeokin, 2010).
Drug Development and Personalized Medicine
This compound's potential therapeutic properties could contribute to the field of drug development and personalized medicine. Research networks like the Pharmacogenomics Research Network focus on genetic polymorphisms to predict drug responses, which can be crucial for drugs like this compound (Long, 2007).
Propriétés
Numéro CAS |
25819-91-4 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
7,7-dimethyl-2-prop-1-en-2-yl-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H17N3O/c1-7(2)8-6-14-9(15)5-11(3,4)13-10(14)12-8/h8H,1,5-6H2,2-4H3,(H,12,13) |
Clé InChI |
OWOGBGTWYNGTCR-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
SMILES canonique |
CC(=C)C1CN2C(=O)CC(NC2=N1)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



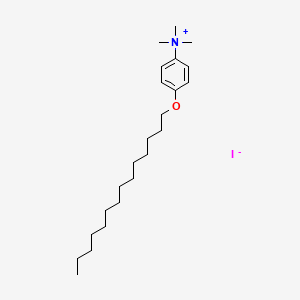
![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
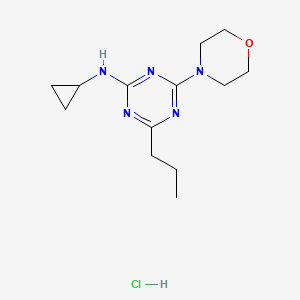
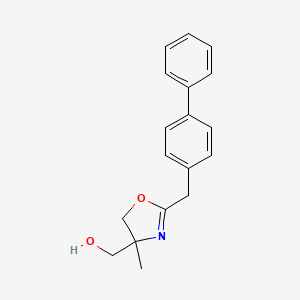
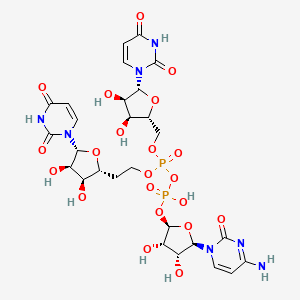
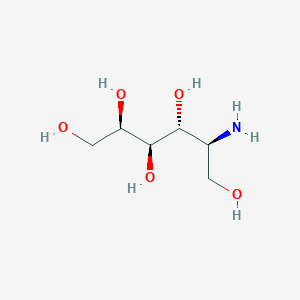
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
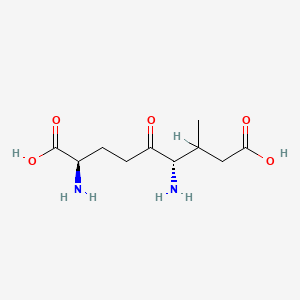
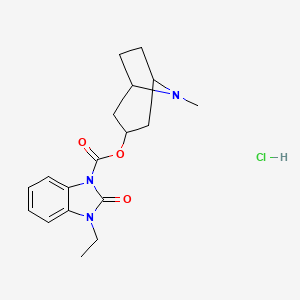
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)
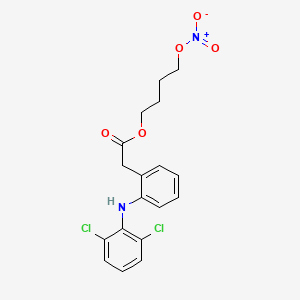
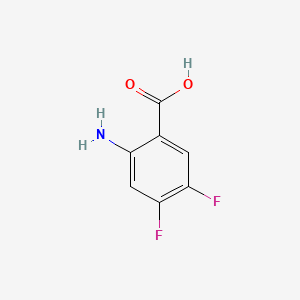
![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)